molecular formula C20H26INS B3123473 1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide CAS No. 307952-95-0

1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide

Cat. No.: B3123473
CAS No.: 307952-95-0
M. Wt: 439.4 g/mol
InChI Key: RKCWHNGKCCRWJI-UHFFFAOYSA-M
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Description

1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide is a chemical compound with the molecular formula C20H26INS and a molecular weight of 439.4 g/mol. This compound is characterized by the presence of a pyridinium core substituted with a hexyl group and a styryl group containing a methylthio substituent. It is primarily used in research settings and has various applications in chemistry and related fields.

Scientific Research Applications

1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a catalyst, its mechanism of action would involve facilitating a specific chemical reaction. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a catalyst, future research might focus on optimizing its catalytic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide typically involves the following steps:

    Formation of the Pyridinium Core: The pyridinium core can be synthesized through a nucleophilic substitution reaction where a pyridine derivative reacts with an alkyl halide, such as hexyl iodide, under basic conditions.

    Styryl Group Introduction: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired styryl group.

    Methylthio Substitution: The methylthio group can be introduced through a nucleophilic substitution reaction using a thiol reagent, such as methylthiol, under appropriate conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The styryl group can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or azide, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium cyanide, sodium azide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkanes.

    Substitution: Corresponding substituted pyridinium salts.

Comparison with Similar Compounds

Similar Compounds

    1-Hexyl-2-(4-methoxystyryl)pyridin-1-ium iodide: Similar structure but with a methoxy group instead of a methylthio group.

    1-Hexyl-2-(4-chlorostyryl)pyridin-1-ium iodide: Similar structure but with a chloro group instead of a methylthio group.

    1-Hexyl-2-(4-nitrostyryl)pyridin-1-ium iodide: Similar structure but with a nitro group instead of a methylthio group.

Uniqueness

1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-hexyl-2-[2-(4-methylsulfanylphenyl)ethenyl]pyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26NS.HI/c1-3-4-5-7-16-21-17-8-6-9-19(21)13-10-18-11-14-20(22-2)15-12-18;/h6,8-15,17H,3-5,7,16H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCWHNGKCCRWJI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)SC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26INS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694277
Record name 1-Hexyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307952-95-0
Record name 1-Hexyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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